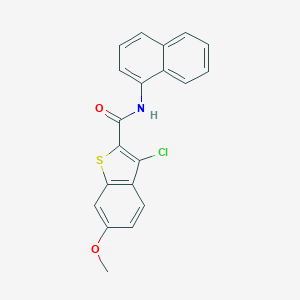![molecular formula C17H22BrNO2 B321403 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B321403.png)
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated phenoxy group and a cyclohexenyl ethyl side chain, making it a molecule of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the para position.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative is then reacted with 2-cyclohex-1-en-1-ylethylamine under appropriate conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the brominated phenoxy group or the cyclohexenyl ethyl side chain.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-bromo-2-methylphenoxy)acetamide: Lacks the cyclohexenyl ethyl side chain.
N-(2-cyclohex-1-en-1-ylethyl)acetamide: Lacks the brominated phenoxy group.
2-(4-chloro-2-methylphenoxy)-N-(2-cyclohex-1-en-1-ylethyl)acetamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of both the brominated phenoxy group and the cyclohexenyl ethyl side chain in 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide makes it unique compared to its analogs. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H22BrNO2 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H22BrNO2/c1-13-11-15(18)7-8-16(13)21-12-17(20)19-10-9-14-5-3-2-4-6-14/h5,7-8,11H,2-4,6,9-10,12H2,1H3,(H,19,20) |
Clave InChI |
OGYOCRHRSZVWQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCC2=CCCCC2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide](/img/structure/B321321.png)
![3-CHLORO-N-{6-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]HEXYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B321322.png)
![2-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B321323.png)
![N-[4-(benzylsulfamoyl)phenyl]-2-chlorobenzamide](/img/structure/B321326.png)
![N-[4-(benzylsulfamoyl)phenyl]-3-methylbenzamide](/img/structure/B321327.png)
![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]amino}-1-methylethyl)acetamide](/img/structure/B321332.png)
![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B321333.png)
![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321334.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-{[(2,5-dimethylphenoxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B321336.png)
![2-(2,5-DIMETHYLPHENOXY)-N-{4'-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}ACETAMIDE](/img/structure/B321338.png)
![2-(2,5-dimethylphenoxy)-N-(4-{[(2,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B321339.png)
![2-(4-bromo-2-methylphenoxy)-N-(2-{[(4-bromo-2-methylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B321340.png)


